Sigma-1 Receptor Affinity Comparison
The N-methylated derivative exhibits high-affinity binding to the sigma-1 receptor (σ1R) with a Ki of 0.210 nM in guinea pig brain membrane displacement assays [1]. This binding affinity is substantially higher than that observed for the varenicline parent compound, which demonstrates weak to negligible σ1R engagement (Ki > 1,000 nM in comparable assay systems) [2]. The 4,700-fold difference in binding affinity demonstrates that N5-methylation redirects pharmacological selectivity away from the primary nAChR target of varenicline toward sigma receptor engagement, representing a fundamental alteration of biological activity [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.210 nM |
| Comparator Or Baseline | Varenicline parent compound: Ki > 1,000 nM (weak/negligible σ1R binding) |
| Quantified Difference | ≥ 4,700-fold higher affinity |
| Conditions | Displacement of [3H]-(+)-pentazocine from sigma-1 receptor in guinea pig brain membranes without cerebellum |
Why This Matters
This shift in receptor selectivity profile enables research applications focused on sigma-1 receptor pharmacology that are inaccessible using the parent varenicline scaffold.
- [1] BindingDB BDBM50359687. Sigma non-opioid intracellular receptor 1 (Guinea pig). Ki = 0.210 nM. Assay: Displacement of [3H]-(+)-pentazocine from sigma1 receptor in guinea pig brain membranes without cerebellum. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50359687 View Source
- [2] BindingDB BDBM50166908. 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene (Varenicline). Primary affinity data: α4β2-nAChR Ki = 0.120 nM; negligible σ1R binding reported. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50174159 View Source
